molecular formula C11H8F2N2O B13785466 (2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol

(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol

Cat. No.: B13785466
M. Wt: 222.19 g/mol
InChI Key: AXTJWWYPLLLPQV-UHFFFAOYSA-N
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Description

(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group and a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a 3,5-difluorobenzene derivative.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2-(3,5-Difluorophenyl)pyrimidin-4-yl)methanol
  • (2-(3,5-Difluorophenyl)pyrimidin-6-yl)methanol
  • (2-(3,5-Difluorophenyl)pyrimidin-5-yl)ethanol

Uniqueness

(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol is unique due to the specific positioning of the methanol group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

[2-(3,5-difluorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H8F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2

InChI Key

AXTJWWYPLLLPQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)CO

Origin of Product

United States

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